molecular formula C15H14BrNO3S B8390225 N-((3-bromophenyl)(tosyl)methyl)formamide

N-((3-bromophenyl)(tosyl)methyl)formamide

Cat. No.: B8390225
M. Wt: 368.2 g/mol
InChI Key: MYHHJYYHFSGQBM-UHFFFAOYSA-N
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Description

N-((3-bromophenyl)(tosyl)methyl)formamide is an organic compound that features a bromophenyl group, a tosyl group, and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-bromophenyl)(tosyl)methyl)formamide typically involves the reaction of 3-bromobenzaldehyde with p-toluenesulfonamide in the presence of a formylating agent. One common method involves the use of formic acid and acetic anhydride as the formylating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-bromophenyl)(tosyl)methyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The formamide group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The formamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the formamide group.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-((3-bromophenyl)(tosyl)methyl)formamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formamide derivatives.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-bromophenyl)(tosyl)methyl)formamide involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the formamide group can undergo nucleophilic attack. The tosyl group acts as a protecting group, stabilizing the molecule during reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)formamide: Lacks the tosyl group, making it less stable in certain reactions.

    N-(tosylmethyl)formamide: Lacks the bromophenyl group, reducing its reactivity in electrophilic aromatic substitution.

    N-(3-bromophenyl)(methyl)formamide: Lacks the tosyl group, affecting its stability and reactivity.

Uniqueness

N-((3-bromophenyl)(tosyl)methyl)formamide is unique due to the presence of both the bromophenyl and tosyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C15H14BrNO3S

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(3-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide

InChI

InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)15(17-10-18)12-3-2-4-13(16)9-12/h2-10,15H,1H3,(H,17,18)

InChI Key

MYHHJYYHFSGQBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 52 but using 3-bromobenzaldehyde in place of 3-iodobenzaldehyde. Solid (11 g, 28%);
Name
Intermediate 52
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
Solid
Quantity
11 g
Type
reactant
Reaction Step Three

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